Ribostamycin
Overview
Description
Synthesis Analysis
The biosynthetic pathway of ribostamycin involves several key enzymatic steps starting from DOS glycosylation to generate paromamine, which is then converted to neamine through dehydrogenation and amination processes. Finally, ribosylation of neamine yields ribostamycin. This pathway highlights the complex enzymatic orchestration required to produce ribostamycin and its derivatives, demonstrating the potential for engineering biosynthetic pathways to generate novel antibiotics (Subba et al., 2005); (Kurumbang et al., 2011).
Scientific Research Applications
Biosynthesis in Streptomyces : Ribostamycin may act as an intermediate in the biosynthesis of neomycin in Streptomyces fradiae (Baud, Betencourt, Peyré, & Penasse, 1977). Additionally, pseudoribostamycin synthesis in Streptomyces venezuelae YJ003 indicates potential in producing hybrid compounds for combating bacterial resistance to aminoglycosides (Kurumbang, Liou, & Sohng, 2011).
Antimicrobial Properties :
- Ribostamycin displays in vitro activity against Prototheca algae, suggesting its potential in treating protothecosis in humans (Casal & Gutiérrez Aroca, 2004).
- It exhibits antibacterial activity similar to kanamycin, offering a possible therapeutic advance if less otovestibular toxic (Yourassowsky & Vander Linden, 1976).
- Ribostamycin shows comparable antimicrobial activity to gentamicin and ampicillin against Gram-positive bacteria but is less active against Gram-negative bacteria (Inouye, Watanabe, & Kitasato, 1989).
- It is effective in treating chronic and recurrent bronchopulmonary and urinary infections, showing high sensitivity to Gram-negative bacteria (Abate, Polimeni, & Visani, 1980).
Combination Treatments and Pharmacokinetics :
- Ribostamycin's effectiveness is enhanced when combined with ethylenediaminetetraacetic acid (EDTA) against pathogenic bacteria (Kong et al., 2020).
- Its pharmacokinetic behavior varies in healthy volunteers and patients with impaired renal function (Yamasaku, Suzuki, & Umemura, 1980).
Potential Risks and Side Effects :
- Ribostamycin may cause systemic anaphylaxis, particularly in patients with sensitization to other aminoglycosides and β-lactams (Borghesan et al., 2004).
- Its ototoxicity in albino guinea-pigs appears comparable to the non-treated group, showing no significant differences in cochlear cytoarchitecture (Catalano & Serra, 1982).
Other Applications :
- Ribostamycin and amikacin can self-assemble into linear oligomers at high concentrations, influencing their antibiotic effects (Zheng et al., 2018).
- Engineered Escherichia coli can produce novel antibiotics with improved activity by engineering the biosynthetic pathway of ribostamycin derivatives (Kurumbang, Park, Yoon, Liou, & Sohng, 2010).
Safety And Hazards
Future Directions
The development of synthetic approaches to Ribostamycin and other aminoglycosides is an active area of research due to their importance as antibiotics . The performance of new methods like the nano-quantity analyte detector (NQAD) could be useful for the production of hybrid compounds to defend against bacterial resistance to aminoglycosides .
properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O10.H2O4S/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17;1-5(2,3)4/h4-17,22-27H,1-3,18-21H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCDDYYZMGGHOE-YMSVYGIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N4O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ribostamycin sulfate | |
CAS RN |
53797-35-6 | |
Record name | Ribostamycin sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53797-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribostamycin sulfate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053797356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribostamycin sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIBOSTAMYCIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFN1QU7PEN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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